3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar multi-step processes, optimized for yield and purity.
Chemical Reactions Analysis
3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and oxazolidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s azetidine and oxazolidine rings are believed to play a crucial role in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione stands out due to its unique combination of structural features. Similar compounds include:
Azetidine derivatives: Known for their biological activity and use in drug development.
Oxazolidine derivatives: Used in various chemical and pharmaceutical applications.
Ethoxyphenyl derivatives: Studied for their potential therapeutic effects
This compound’s uniqueness lies in its combined structural elements, which contribute to its diverse range of applications and potential for further research.
Biological Activity
3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS Number: 2034544-89-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N5O3, with a molecular weight of 397.5 g/mol. The structure features an oxazolidine ring fused with an azetidine moiety and an ethoxyphenyl group, which is significant for its biological interactions.
The primary mechanism of action for this compound involves its interaction with tubulin, a critical protein in cell division. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
Table 1: Anticancer Activity Against Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses bactericidal effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) revealed that while the compound exhibits potent anticancer activity, it shows low cytotoxicity towards normal cells, indicating a favorable therapeutic index. The viability assays demonstrated that at certain concentrations, the compound did not significantly affect normal cell proliferation .
Table 3: Cytotoxicity Results on L929 Cells
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the ethoxyphenyl group enhances lipophilicity and binding affinity to target proteins, while the oxazolidine and azetidine rings contribute to its stability and interaction with biological targets .
Properties
IUPAC Name |
3-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-14(15)7-8-16(21)19-9-13(10-19)11-20-17(22)12-25-18(20)23/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCKKXHXNNHMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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